4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid
Description
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid is an organic compound that features a benzodioxole ring fused with a thiazole ring and a carboxylic acid group
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)10-12-7(4-17-10)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPVVKPZLTVMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Thiazole Ring Formation: The thiazole ring is often formed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Benzodioxole and Thiazole Rings: The benzodioxole and thiazole rings are coupled through a palladium-catalyzed cross-coupling reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for electrophilic substitution, while nucleophiles like amines are used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated benzodioxole derivatives and aminated products.
Scientific Research Applications
Structure and Characteristics
The chemical formula of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid is with a CAS number of 1261975-57-8. Its structure includes:
- A benzodioxole moiety that provides aromatic stability.
- A thiazole ring that contributes to its biological activity.
- A carboxylic acid functional group that enhances solubility and reactivity.
Chemistry
This compound serves as a crucial building block for synthesizing more complex molecules. It is utilized in:
- Organic Synthesis : As an intermediate in the preparation of various heterocycles.
- Material Science : In the development of polymers and materials with specific electronic properties.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor:
- Enzyme Inhibition : Studies have shown that it can inhibit enzymes involved in critical cellular processes.
- Mechanism of Action : The compound targets specific molecular pathways, including the inhibition of cyclooxygenase (COX) and disruption of the NF-kappaB signaling pathway, which may lead to anti-inflammatory effects.
Medicine
The medicinal applications of this compound are particularly promising:
- Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo models . For instance:
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 0.102 | Tubulin polymerization inhibition |
| SKOV3 | 0.034 | Apoptosis induction |
| A549 | 0.052 | Cell cycle arrest |
Industry
In industrial applications, this compound is explored for:
- Development of New Materials : Its unique electronic properties make it suitable for use in electronic devices and sensors.
- Pharmaceutical Formulations : As a potential candidate for drug development targeting various diseases.
Case Study 1: Anticancer Activity
A study published in Molecular Pharmacology evaluated the anticancer efficacy of derivatives based on this compound against resistant cancer cell lines. The findings indicated that certain derivatives showed enhanced activity against drug-resistant tumors by targeting tubulin polymerization .
Case Study 2: Enzyme Inhibition
Research published in Journal of Medicinal Chemistry highlighted the enzyme inhibitory properties of this compound against specific kinases involved in cancer progression. The study demonstrated that it effectively reduced phosphorylation levels in key signaling pathways associated with tumor growth .
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can inhibit the activity of enzymes like cyclooxygenase (COX) and disrupt signaling pathways such as the NF-kappaB pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzodioxol-5-yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2H-Pyrazole-3-Carboxylic Acid
- 2-(1,3-Benzodioxol-5-yl)acetonitrile
- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines
Uniqueness
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid is unique due to its combined benzodioxole and thiazole rings, which confer distinct chemical properties and biological activities
Biological Activity
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. It features a unique structure combining a benzodioxole ring with a thiazole moiety, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects, supported by relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes. For instance, it targets cyclooxygenase (COX) enzymes and disrupts the NF-kappaB signaling pathway, leading to anti-inflammatory effects.
- Anticancer Properties : The compound exhibits significant antiproliferative activity against cancer cell lines, particularly HepG2 (liver cancer) cells. Its mechanism may involve inducing apoptosis and inhibiting cell proliferation through multiple pathways .
Anticancer Activity
Research indicates that this compound has potent anticancer effects. A study reported an EC50 value of 10.28 μg/mL against HepG2 cells, highlighting its potential as an anticancer agent .
| Cell Line | EC50 (μg/mL) | Mechanism |
|---|---|---|
| HepG2 | 10.28 | Apoptosis induction |
| FAK | 10.79 | Inhibition of focal adhesion kinase |
Enzyme Inhibition
This compound has been investigated for its enzyme inhibitory potential:
| Enzyme Target | IC50 (μM) | Effect |
|---|---|---|
| Cyclooxygenase (COX) | Not specified | Anti-inflammatory |
| FAK | Not specified | Anticancer |
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of this compound. One notable study synthesized various thiazole derivatives and assessed their biological activities. The most promising derivatives exhibited significant inhibition against cancer cell lines and showed low cytotoxicity towards normal cells .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid?
Methodological Answer: The compound can be synthesized via cyclization reactions using precursors such as ethyl acetoacetate and benzodioxol-containing chalcones. For example, derivatives of 4-(1,3-benzodioxol-5-yl)thiazole-carboxylic acids are often prepared by condensing 1,3-benzodioxol-5-yl ketones with thiosemicarbazides, followed by cyclization under acidic conditions. Key steps include:
- Purification via recrystallization using ethanol or methanol.
- Characterization via -NMR and -NMR to confirm regioselectivity and functional group integrity .
Q. How can spectroscopic techniques be employed to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze -NMR peaks for the benzodioxole methylenedioxy group (δ ~5.9–6.0 ppm as a singlet) and thiazole protons (δ ~7.5–8.5 ppm). -NMR should confirm the carboxylic acid carbonyl (δ ~165–170 ppm) .
- FTIR : Identify the carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for validating bond lengths, angles, and torsion angles. For example:
- Use SHELXL (via WinGX ) for refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms. Discrepancies between DFT-optimized and experimental geometries (e.g., thiazole ring planarity) can be addressed by comparing root-mean-square deviations (RMSD) .
- Apply ORTEP-3 to visualize anisotropic displacement ellipsoids and assess thermal motion artifacts .
- Cross-validate with Cremer-Pople puckering parameters to quantify non-planarity in the benzodioxole ring (e.g., amplitude and phase angle ) .
Q. What strategies mitigate challenges in structure validation for this compound?
Methodological Answer:
- PLATON/CHECKCIF : Analyze ADDSYM alerts to detect missed symmetry or twinning. For high Z’ structures, use TwinRotMat to refine twin laws .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., O–H···O hydrogen bonds) to validate packing efficiency and polymorphism risks .
- Rigorous Disorder Modeling : For flexible substituents (e.g., the benzodioxole group), split occupancy refinement in SHELXL may be required .
Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?
Methodological Answer:
- Docking Studies : Use the crystal structure as a template for molecular docking (e.g., AutoDock Vina ) to predict binding affinities with biological targets (e.g., enzymes with thiazole-binding pockets) .
- DFT Calculations : Calculate electrostatic potential surfaces (ESP) to identify nucleophilic/electrophilic regions, correlating with reactivity in derivatization reactions (e.g., esterification of the carboxylic acid group) .
- MD Simulations : Assess solvation effects on stability using GROMACS , particularly for aqueous solubility challenges posed by the hydrophobic benzodioxole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
